molecular formula C4H10N2O2 B1593989 Propan-2-yl hydrazinecarboxylate CAS No. 6271-30-3

Propan-2-yl hydrazinecarboxylate

Cat. No.: B1593989
CAS No.: 6271-30-3
M. Wt: 118.13 g/mol
InChI Key: PHHLRHSOQWTNBH-UHFFFAOYSA-N
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Description

It is a colorless to pale yellow liquid that is soluble in water and organic solvents

Preparation Methods

Synthetic Routes and Reaction Conditions

Propan-2-yl hydrazinecarboxylate can be synthesized through the condensation reaction of benzyl carbazate with ketones. For instance, the reaction of benzyl carbazate with dimethylketone yields benzyl 2-(propan-2-ylidene)hydrazinecarboxylate . The reaction typically involves the use of solvents such as ethanol or methanol and may require heating to facilitate the condensation process.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl hydrazinecarboxylate undergoes various chemical reactions, including:

    Condensation Reactions: It reacts with carbonyl compounds to form Schiff bases.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include:

    Carbonyl Compounds: For condensation reactions.

    Oxidizing Agents: For oxidation reactions.

    Reducing Agents: For reduction reactions.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, condensation reactions with carbonyl compounds yield Schiff bases .

Scientific Research Applications

Propan-2-yl hydrazinecarboxylate has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of Schiff bases.

    Biology: The compound’s derivatives have potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its biological activities.

    Industry: It may be used in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of propan-2-yl hydrazinecarboxylate is not well-documented. its derivatives are known to interact with biological targets, such as enzymes and receptors, through various pathways. For example, Schiff bases formed from this compound may inhibit specific enzymes, leading to their biological effects .

Comparison with Similar Compounds

Similar Compounds

Propan-2-yl hydrazinecarboxylate is similar to other hydrazine derivatives, such as:

  • Benzyl hydrazinecarboxylate
  • Ethyl hydrazinecarboxylate
  • Methyl hydrazinecarboxylate

Uniqueness

What sets this compound apart from similar compounds is its specific structure, which imparts unique chemical and biological properties. Its ability to form Schiff bases with various carbonyl compounds makes it a valuable reagent in organic synthesis .

Properties

IUPAC Name

propan-2-yl N-aminocarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O2/c1-3(2)8-4(7)6-5/h3H,5H2,1-2H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHHLRHSOQWTNBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40284206
Record name Propan-2-yl hydrazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40284206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6271-30-3
Record name 6271-30-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36232
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Propan-2-yl hydrazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40284206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (propan-2-yloxy)carbohydrazide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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